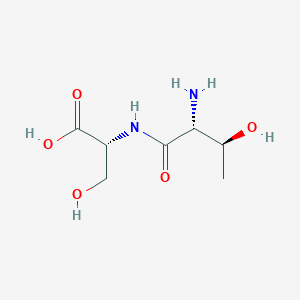![molecular formula C24H16O2 B12535300 Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate CAS No. 827028-01-3](/img/structure/B12535300.png)
Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate is an organic compound with a complex structure that includes a biphenyl core and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate typically involves multiple steps. One common method starts with the preparation of 4-ethynylbenzoic acid methyl ester, which is then subjected to further reactions to introduce the biphenyl and ethynyl groups. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which is performed under an inert atmosphere with reagents like tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interfere with cellular pathways by binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-1-methyl-1H-pyrazole: Shares the ethynyl group but has a different core structure.
Methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate: Similar in having an ethynyl group and a carboxylate ester.
Uniqueness
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate is unique due to its biphenyl core and multiple ethynyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
827028-01-3 |
|---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 4-[2-[4-(4-ethynylphenyl)phenyl]ethynyl]benzoate |
InChI |
InChI=1S/C24H16O2/c1-3-18-6-12-21(13-7-18)22-14-8-19(9-15-22)4-5-20-10-16-23(17-11-20)24(25)26-2/h1,6-17H,2H3 |
InChI Key |
TVSXFGYYVUCWEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)



![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)


![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
